![molecular formula C7H5BrN2S B1287554 7-Bromo-1,3-benzothiazol-2-amine CAS No. 20358-05-8](/img/structure/B1287554.png)
7-Bromo-1,3-benzothiazol-2-amine
Overview
Description
“7-Bromo-1,3-benzothiazol-2-amine” is a heterocyclic compound . It has the chemical formula CHBrN .
Synthesis Analysis
This compound is synthesized by reacting 2-aminobenzothiazole with aniline in the presence of acid . The product has been shown to have traceless reactions .
Molecular Structure Analysis
The molecular formula of “7-Bromo-1,3-benzothiazol-2-amine” is C7H5BrN2S . It is a heterocyclic compound .
Chemical Reactions Analysis
The compound has been shown to have traceless reactions . It is synthesized by reacting 2-aminobenzothiazole with aniline in the presence of acid .
Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 366.8±34.0 °C at 760 mmHg . The molecular weight is 229.097 . The flash point is 175.7±25.7 °C .
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including 7-Bromo-1,3-benzothiazol-2-amine, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Green Chemistry
Benzothiazoles play a significant role in the field of green chemistry . They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Radiosensitizers
7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b]benzothiazole derivatives, synthesized from 6-substituted-1,3-benzothiazol-2-amine, have been studied as potential radiosensitizers .
Antimicrobial Properties
Derivatives of the title compound have demonstrated antimicrobial properties against a variety of bacteria and fungi . These include gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
Biochemistry and Medicinal Chemistry
Benzothiazoles, including 7-Bromo-1,3-benzothiazol-2-amine, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Industrial Applications
The benzothiazole ring system is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .
Safety And Hazards
Future Directions
Benzothiazole derivatives have been found to exhibit a wide range of biological activities . Therefore, there is much scope in benzothiazole derivatives as a source of molecular targets . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
properties
IUPAC Name |
7-bromo-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKASBDRJLTLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605933 | |
Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,3-benzothiazol-2-amine | |
CAS RN |
20358-05-8 | |
Record name | 7-Bromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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